2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine, commonly known as DFP-10825, is a small molecule drug that has gained significant attention in the field of cancer research. This drug has shown potential as a treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. In
Mecanismo De Acción
DFP-10825 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 plays a critical role in the stability and function of various proteins that are important for cancer cell survival. By inhibiting HSP90, DFP-10825 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in preclinical studies. In addition to inducing apoptosis in cancer cells, DFP-10825 has been shown to inhibit tumor growth and metastasis. DFP-10825 has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DFP-10825 is its specificity for HSP90. This means that it has minimal off-target effects and is less likely to cause toxicity in non-cancerous cells. However, DFP-10825 is a relatively new drug and its safety and efficacy in humans are not yet fully understood. In addition, the synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise, which can make it difficult to produce large quantities of the drug for clinical trials.
Direcciones Futuras
There are several future directions for the research and development of DFP-10825. One direction is to further investigate the safety and efficacy of DFP-10825 in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in patients with various types of cancer. Another direction is to explore the potential of DFP-10825 in combination with other chemotherapy drugs. Preclinical studies have shown that DFP-10825 has synergistic effects when used in combination with other drugs, which could lead to more effective cancer treatments. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing DFP-10825, which could help to make the drug more widely available for clinical use.
Conclusion:
DFP-10825 is a small molecule drug that has shown significant potential as a treatment for various types of cancer. Its specificity for HSP90 and its ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are still limitations and challenges associated with the synthesis and clinical use of DFP-10825, ongoing research and clinical trials are providing valuable insights into its safety and efficacy. The future directions for DFP-10825 research are promising and could lead to more effective cancer treatments in the future.
Métodos De Síntesis
DFP-10825 is synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of DFP-10825 starts with the reaction of 2,6-difluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with N-ethyl-6-methyl-4-pyrimidinamine to form the final product, DFP-10825. The synthesis of DFP-10825 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DFP-10825 has shown significant potential as a treatment for various types of cancer. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. DFP-10825 has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. In addition, DFP-10825 has shown promise as a treatment for drug-resistant cancers.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIQAARBGAXMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.